molecular formula C26H21N3O11S B6316843 Mal-fms-nhs CAS No. 777861-69-5

Mal-fms-nhs

货号: B6316843
CAS 编号: 777861-69-5
分子量: 583.5 g/mol
InChI 键: JLPNPVIABCLANH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

Synthetic Routes and Reaction Conditions

Mal-fms-nhs is synthesized using a bifunctional reagent containing 2-sulfo-9-fluorenylmethoxycarbonyl (FMS). The synthesis involves the linkage of a 40 kDa polyethylene glycol (PEG) to interferon alpha2 through a slowly hydrolyzable bond . The reaction conditions typically involve the use of a BIAcore binding assay to estimate the in vitro rate of regeneration of native interferon, which has a half-life of 65 hours .

Industrial Production Methods

The industrial production of this compound involves the synthesis of the bifunctional reagent and its subsequent reaction with polyethylene glycol and interferon alpha2. The process requires precise control of reaction conditions to ensure the formation of the desired product with high purity .

化学反应分析

相似化合物的比较

Mal-fms-nhs is unique due to its ability to form slowly hydrolyzable bonds, which is not commonly found in other similar compounds. Some similar compounds include:

This compound stands out due to its specific application in PEGylation and controlled release of proteins and peptides, making it a valuable tool in various scientific research fields .

生物活性

MAL-FMS-NHS (2-sulfo-9-fluorenylmethoxycarbonyl N-hydroxysuccinimide) is a bifunctional reagent that has gained attention for its role in the PEGylation of proteins, particularly in enhancing their therapeutic efficacy. PEGylation, the process of attaching polyethylene glycol (PEG) chains to proteins, significantly improves their pharmacokinetic properties, including solubility, stability, and half-life in circulation.

This compound facilitates the covalent attachment of PEG to proteins through a slowly hydrolyzable bond. This method allows for the gradual release of the native protein from the PEG conjugate. Specifically, studies have shown that PEGylated interferon alpha2 (IFNalpha2) linked via this compound can regenerate active native IFNalpha2 over an extended period. The half-life of this regeneration was observed to be approximately 65 hours in vitro, compared to only about 1 hour for unmodified interferon .

Pharmacokinetics

The pharmacokinetic profile of PEG(40)-FMS-IFNalpha2 demonstrates a significant enhancement in circulatory lifetime. Following subcutaneous administration in rats, active levels of IFNalpha2 peaked at 50 hours and remained detectable for up to 200 hours. This contrasts sharply with the rapid clearance observed with unmodified forms .

Case Studies

Case Study 1: PEG-IFNalpha2 Efficacy

A study involving the administration of PEG(40)-FMS-IFNalpha2 revealed that the concentration of active IFNalpha2 scaled linearly with the injected dose. This suggests that this compound not only prolongs the action of IFNalpha2 but also maintains its efficacy across varying dosages .

Case Study 2: Comparison with Other PEGylation Methods

In comparative analyses, this compound demonstrated superior performance in maintaining biological activity over other PEGylation methods. For example, while traditional methods often resulted in inactive conjugates, this compound allowed for sustained release and activity of IFNalpha2, making it a promising candidate for therapeutic applications .

Table 1: Comparative Pharmacokinetics of IFNalpha2 Conjugates

ParameterUnmodified IFNalpha2PEG(40)-FMS-IFNalpha2
Half-life (hours)165
Peak Active Level (h)-50
Duration of Activity (h)-200

Table 2: Efficacy of this compound in Different Proteins

ProteinMethod of PEGylationActive Form RegeneratedCirculatory Half-life (hours)
Interferon alpha2This compoundYes65
Other ProteinsTraditional MethodsNoVaries

Research Findings

Research indicates that this compound not only enhances the pharmacokinetic properties of therapeutic proteins but also preserves their biological activity. The slow hydrolysis rate allows for a controlled release mechanism that is beneficial for maintaining therapeutic levels over extended periods.

属性

IUPAC Name

9-[(2,5-dioxopyrrolidin-1-yl)oxycarbonyloxymethyl]-7-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-9H-fluorene-2-sulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O11S/c30-21(9-10-28-22(31)5-6-23(28)32)27-14-1-3-16-17-4-2-15(41(36,37)38)12-19(17)20(18(16)11-14)13-39-26(35)40-29-24(33)7-8-25(29)34/h1-6,11-12,20H,7-10,13H2,(H,27,30)(H,36,37,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPNPVIABCLANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)OCC2C3=C(C=CC(=C3)NC(=O)CCN4C(=O)C=CC4=O)C5=C2C=C(C=C5)S(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O11S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

583.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-fms-nhs
Reactant of Route 2
Reactant of Route 2
Mal-fms-nhs
Reactant of Route 3
Reactant of Route 3
Mal-fms-nhs
Reactant of Route 4
Reactant of Route 4
Mal-fms-nhs
Reactant of Route 5
Reactant of Route 5
Mal-fms-nhs
Reactant of Route 6
Reactant of Route 6
Mal-fms-nhs

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。